

Application Notes and Protocols for Diyne Synthesis via Cadiot-Chodkiewicz Coupling

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Compound of Interest

Compound Name: *Nona-3,5-diyne-2-one*

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Introduction

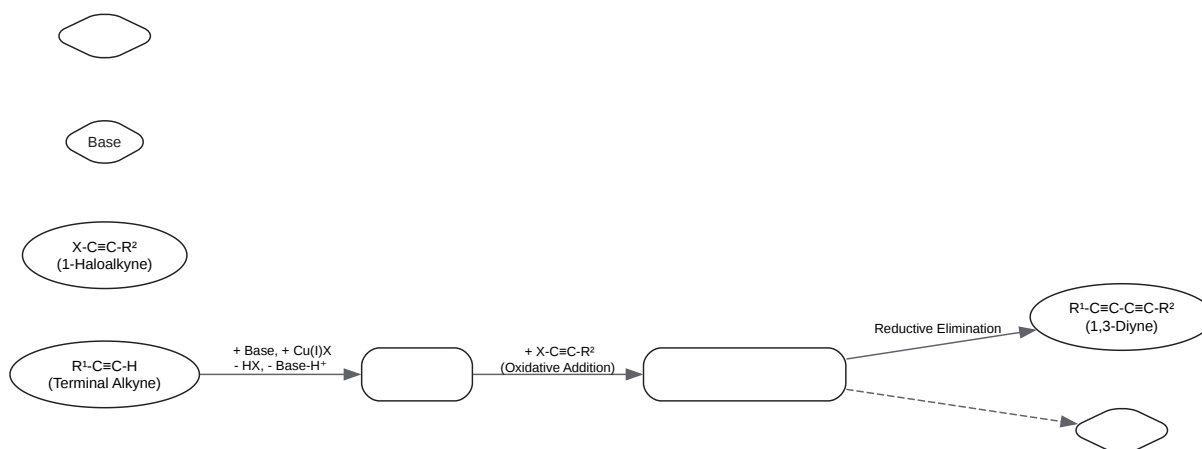
The Cadiot-Chodkiewicz coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the synthesis of unsymmetrical 1,3-diynes.^{[1][2][3]} This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base.^{[1][3]} The resulting diyne motif is a key structural element in numerous biologically active compounds, natural products, and functional materials.^{[2][4]} This document provides detailed application notes, experimental protocols, and data for the successful implementation of the Cadiot-Chodkiewicz coupling in a laboratory setting.

The key advantages of the Cadiot-Chodkiewicz coupling include its high selectivity for hetero-coupling, relatively mild reaction conditions, and tolerance of a wide range of functional groups.^[1] However, a common challenge is the competing Glaser-Hay homocoupling of the terminal alkyne, which can reduce the yield of the desired unsymmetrical diyne.^[5] Recent advancements in protocol development have focused on mitigating this side reaction and improving the overall efficiency and environmental footprint of the coupling.^{[5][6]}

Reaction Mechanism

The generally accepted mechanism for the Cadiot-Chodkiewicz coupling proceeds through a catalytic cycle involving a copper(I) species. The key steps are:

- Deprotonation and Copper Acetylide Formation: The amine base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper(I) acetylide intermediate.[1][7]
- Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne.
- Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-C bond of the 1,3-diyne product and regenerate the catalytically active copper(I) species.[1]



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Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

Experimental Protocols

This section provides detailed protocols for the Cadiot-Chodkiewicz coupling, including a classical procedure, a modern air-tolerant method, and a protocol for the in situ generation of

volatile bromoalkynes.

Protocol 1: Classical Cadiot-Chodkiewicz Coupling

This protocol is a general procedure for the coupling of a terminal alkyne with a 1-bromoalkyne.

Materials:

- Terminal alkyne
- 1-Bromoalkyne
- Copper(I) bromide (CuBr)
- Piperidine
- Hydroxylamine hydrochloride
- Methanol
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Standard glassware for extraction and purification

Procedure:

- To a solution of the terminal alkyne (1.0 mmol) in methanol (10 mL) in a round-bottom flask is added piperidine (1.2 mmol), hydroxylamine hydrochloride (0.1 mmol), and copper(I) bromide (0.05 mmol).
- The mixture is stirred at room temperature for 10 minutes.

- A solution of the 1-bromoalkyne (1.0 mmol) in methanol (5 mL) is added dropwise to the reaction mixture.
- The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction mixture is quenched with a saturated aqueous ammonium chloride solution and extracted with diethyl ether (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 1,3-diyne.

Protocol 2: Air-Tolerant Cadiot-Chodkiewicz Coupling with Ascorbate

This modified protocol utilizes sodium ascorbate as a reductant to suppress unwanted side reactions, allowing the coupling to be performed under aerobic conditions.^[5]

Materials:

- Terminal alkyne
- 1-Bromoalkyne
- Copper(I) bromide (CuBr)
- Sodium ascorbate
- n-Butylamine
- Ethanol
- Diethyl ether
- 1 M aqueous NaOH

- 2 M aqueous HCl
- Anhydrous sodium sulfate
- Vial with a screw cap

Procedure:

- To a vial open to the air, add ethanol (0.5 mL), copper(I) bromide (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv).
- Cool the stirred suspension in an ice bath.
- Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by n-butylamine (52 μ L, 0.25 mmol, 1.0 equiv).
- Add a solution of the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).
- Remove the vial from the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
- For work-up, dilute the reaction mixture with diethyl ether (30 mL) and extract with 1 M aqueous NaOH (3 x 10 mL).
- Acidify the combined aqueous phase with 2 M aqueous HCl (60 mL) and extract the product with diethyl ether (3 x 20 mL).
- Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Coupling with in situ Generated Volatile Bromoalkynes

This protocol is particularly useful for coupling with low molecular weight, volatile bromoalkynes, as it avoids their hazardous isolation and handling.^{[8][9]}

Materials:

- 1,1-Dibromoolefin precursor
- Terminal alkyne
- Lithium hexamethyldisilazide (LiHMDS)
- Copper(I) chloride (CuCl)
- Hydroxylamine hydrochloride
- Triethylamine
- Tetrahydrofuran (THF), anhydrous
- Water
- Dichloromethane
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Schlenk flask

Procedure:

- To a Schlenk flask containing a solution of the 1,1-dibromoolefin (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add LiHMDS (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise.
- Stir the mixture at -78 °C for 1 hour to generate the bromoalkyne in situ.
- In a separate flask, prepare a solution of copper(I) chloride (0.1 mmol) and hydroxylamine hydrochloride (0.2 mmol) in water (2 mL) and triethylamine (2 mL).
- Add the terminal alkyne (1.2 mmol) to the aqueous copper solution.
- Transfer the freshly prepared bromoalkyne solution at -78 °C to the aqueous mixture via cannula.

- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract with dichloromethane (3 x 20 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the yields of various unsymmetrical diynes synthesized via the Cadiot-Chodkiewicz coupling under different conditions.

Table 1: Scope of the Air-Tolerant Cadiot-Chodkiewicz Coupling

Entry	Terminal Alkyne (R ¹)	1-Bromoalkyne (R ²)	Product	Yield (%)
1	Phenylacetylene	1-Bromo-2-phenylacetylene	1,4-Diphenylbuta-1,3-diyne	95
2	4-Methoxyphenylacetylene	1-Bromo-2-phenylacetylene	1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne	92
3	4-Nitrophenylacetylene	1-Bromo-2-phenylacetylene	1-(4-Nitrophenyl)-4-phenylbuta-1,3-diyne	88
4	1-Octyne	1-Bromo-2-phenylacetylene	1-Phenyldeca-1,3-diyne	85
5	Phenylacetylene	1-Bromo-1-octyne	1-Phenyldeca-1,3-diyne	87

Table 2: Coupling with in situ Generated 1-Bromopropyne[8]

Entry	Terminal Alkyne	Product	Yield (%)
1	Phenylacetylene	1-Phenylpenta-1,3-diyne	82
2	4-Bromophenylacetylene	1-(4-Bromophenyl)penta-1,3-diyne	75
3	2-Ethynylpyridine	2-(Penta-1,3-diyn-1-yl)pyridine	69
4	Propargyl alcohol	Hexa-2,4-diyn-1-ol	78
5	3-Butyn-1-ol	Hepta-2,4-diyn-1-ol	71

Applications in Drug Development

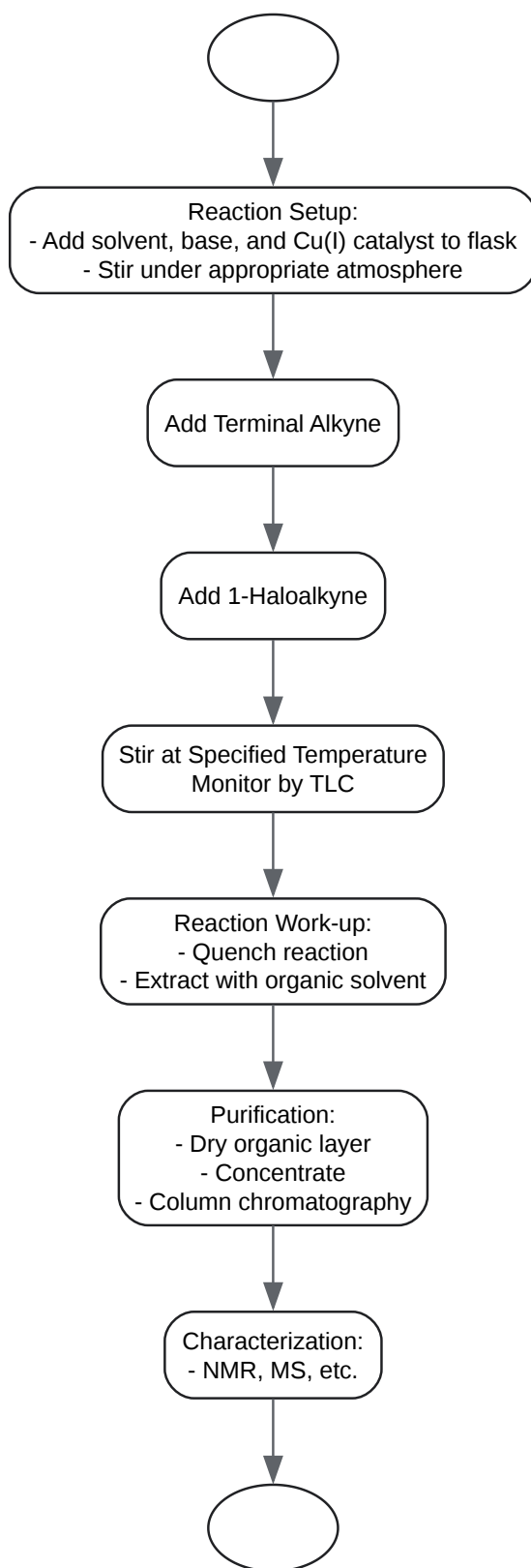
The 1,3-diyne scaffold is a prevalent feature in a variety of biologically active natural products and synthetic molecules, making the Cadiot-Chodkiewicz coupling a valuable tool in drug discovery and development.

- **Anticancer Agents:** The enediyne class of natural products, known for their potent anticancer activity, contains a diyne unit within a larger ring system.[7][10] The Cadiot-Chodkiewicz coupling has been employed in the synthesis of analogues of these complex molecules.[8] For instance, it was a key step in the total synthesis of the highly anticancer active compound (S)-(E)-15,16-dihydrominquartynoic acid.[8]
- **Antidepressant Agents:** Recent studies have identified 1,3-diyne compounds as novel and potent antidepressant agents.[11] The synthesis of a library of these compounds for structure-activity relationship (SAR) studies relies on efficient methods for diyne formation, such as the Cadiot-Chodkiewicz coupling.[11]
- **Natural Product Synthesis:** The Cadiot-Chodkiewicz coupling is frequently used in the total synthesis of complex natural products with diverse biological activities. Its ability to form

carbon-carbon bonds with high stereospecificity is crucial for constructing intricate molecular architectures.

Experimental Workflow

The following diagram illustrates a general workflow for performing a Cadiot-Chodkiewicz coupling experiment.



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